Cas no 801311-41-1 (3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid)

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid structure
801311-41-1 structure
상품 이름:3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
CAS 번호:801311-41-1
MF:C25H21N3O6S
메가와트:491.515744924545
MDL:MFCD18207085
CID:835638
PubChem ID:57763288

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid 화학적 및 물리적 성질

이름 및 식별자

    • Benzoic acid, 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl ]sulfonyl]-
    • 3-({3-Carbamoyl-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl} sulfonyl)benzoic acid
    • 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoic acid
    • 3-((3-Carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)sulfonyl)benzoic acid
    • 3-[[3-carbamoyl-4-[(3-methoxyphenyl)amino]-8-methylquinolin-6-yl]sulfonyl]benzoic acid
    • SZZXZRJNNBZBOV-UHFFFAOYSA-N
    • BDBM153391
    • 3-[3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinoline-6-sulfonyl]benzoic acid
    • 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsul
    • 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid (ACI)
    • 3-((3-Carbamoyl-4-((3-methoxyphenyl)imino)-8-methyl-1,4-dihydroquinolin-6-yl)sulfonyl)benzoic acid
    • 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfonylbenzoic acid
    • AKOS030627344
    • 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid
    • 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid (11)
    • BHB31141
    • CS-14245
    • CS-M0307
    • SCHEMBL1310235
    • DTXSID501119861
    • 3-((3-Carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)sulfonyl)benzoicacid
    • 801311-41-1
    • DB-112261
    • 3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
    • MDL: MFCD18207085
    • 인치: 1S/C25H21N3O6S/c1-14-9-19(35(32,33)18-8-3-5-15(10-18)25(30)31)12-20-22(14)27-13-21(24(26)29)23(20)28-16-6-4-7-17(11-16)34-2/h3-13H,1-2H3,(H2,26,29)(H,27,28)(H,30,31)
    • InChIKey: SZZXZRJNNBZBOV-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(S(C2C=C(C)C3N=CC(=C(C=3C=2)NC2C=C(OC)C=CC=2)C(N)=O)(=O)=O)C=CC=1)O

계산된 속성

  • 정밀분자량: 491.11510657g/mol
  • 동위원소 질량: 491.11510657g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 35
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 877
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.8
  • 토폴로지 분자 극성 표면적: 157

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM227285-100mg
3-((3-Carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)sulfonyl)benzoic acid
801311-41-1 97%
100mg
$1036 2024-07-23
eNovation Chemicals LLC
D767190-100mg
3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoic acid
801311-41-1 98%
100mg
$1110 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058699-100mg
3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
801311-41-1 98%
100mg
¥9424.00 2024-04-28
ChemScence
CS-M0307-500mg
3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
801311-41-1
500mg
$1870.0 2022-04-26

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
3.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

합성회로 2

반응 조건
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
7.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
8.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
9.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

합성회로 3

반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
5.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
6.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

합성회로 4

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

합성회로 5

반응 조건
1.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

합성회로 7

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
6.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
7.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

합성회로 8

반응 조건
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
6.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
7.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
8.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

합성회로 9

반응 조건
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
4.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
참조
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid Raw materials

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid Preparation Products

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid 관련 문헌

추천 기사

추천 공급업체
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd
pengshengyue
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
pengshengyue
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.